BenchChemオンラインストアへようこそ!

2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole

NPY Y1 receptor Benzimidazole Structure-Activity Relationship

2-[(4-Chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole (CAS 537701-80-7) is a synthetic small molecule belonging to the benzimidazole class. Its structure features a 4-chlorophenoxymethyl group at the C-2 position and a cyclohexylethyl substituent at N-1, a combination that distinguishes it from earlier neuropeptide Y (NPY) Y1 receptor antagonists which typically carried piperidinylalkyl N-1 chains.

Molecular Formula C22H25ClN2O
Molecular Weight 368.91
CAS No. 537701-80-7
Cat. No. B2787822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole
CAS537701-80-7
Molecular FormulaC22H25ClN2O
Molecular Weight368.91
Structural Identifiers
SMILESC1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H25ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14-16H2
InChIKeyDAWKNKBNMAIEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole: Structural and Pharmacological Baseline for Research Procurement


2-[(4-Chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole (CAS 537701-80-7) is a synthetic small molecule belonging to the benzimidazole class. Its structure features a 4-chlorophenoxymethyl group at the C-2 position and a cyclohexylethyl substituent at N-1, a combination that distinguishes it from earlier neuropeptide Y (NPY) Y1 receptor antagonists which typically carried piperidinylalkyl N-1 chains [1]. The compound is primarily investigated as a selective NPY Y1 receptor antagonist, a target implicated in appetite regulation and metabolic disorders [1]. Publicly available pharmacological data remain sparse, but its structural features place it within a well-characterized series of 2-[(4-chlorophenoxy)methyl]benzimidazoles developed for anti-obesity research [1].

Why 2-[(4-Chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole Cannot Be Simply Replaced by Other Benzimidazole NPY Y1 Antagonists


Within the 2-[(4-chlorophenoxy)methyl]benzimidazole chemical series, NPY Y1 receptor affinity and selectivity are exquisitely sensitive to the nature of the N-1 substituent. The foundational SAR reported by Zarrinmayeh et al. demonstrates that altering the N-1 group from a 3-(3-piperidinyl)propyl chain (compound 33, Ki = 0.68 µM) to a dibasic 4-piperidinylpropoxy benzimidazole (compound 56, Ki = 0.0017 µM) produces a 400-fold increase in binding affinity [1]. The cyclohexylethyl moiety present in CAS 537701-80-7 represents a distinct hydrophobic, non-basic N-1 substitution not explicitly covered in that foundational study, meaning affinity, selectivity, and functional activity cannot be reliably extrapolated from published data on piperidine-containing analogs. Even minor structural modifications in this series can lead to loss of Y1 selectivity or altered pharmacokinetic behavior, making direct substitution scientifically unsound without comparative experimental data [2].

Quantitative Differentiation Evidence for 2-[(4-Chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole in NPY Y1 Antagonist Research


N-1 Cyclohexylethyl versus Piperidinylpropyl Substitution: Predicted Impact on NPY Y1 Receptor Binding

The N-1 cyclohexylethyl group in CAS 537701-80-7 replaces the basic piperidine nitrogen that was a critical determinant of NPY Y1 affinity in the Zarrinmayeh series. In that series, the optimal 3-(3-piperidinyl)propyl N-1 chain (compound 33) provided a Ki of 0.68 µM, while a simple phenoxymethyl analog lacking a basic N-1 group showed substantially reduced activity [1]. The cyclohexylethyl modification introduces a purely hydrophobic, conformationally flexible motif that eliminates the cationic interaction site, potentially altering the binding mode at the receptor and offering a differentiated selectivity profile against Y2, Y4, and Y5 subtypes [1].

NPY Y1 receptor Benzimidazole Structure-Activity Relationship

Hydrophobicity-Driven Selectivity: CLogP and Predicted Receptor Subtype Selectivity versus Classical Y1 Antagonists

The cyclohexylethyl N-1 group substantially increases calculated hydrophobicity (estimated CLogP ≈ 5.5) compared to the piperidinylpropyl analog 33 (CLogP ≈ 3.8). In the dibasic benzimidazole series, high selectivity for Y1 over Y2, Y4, and Y5 receptors was demonstrated (e.g., compound 56 showed >100-fold selectivity for Y1 versus Y2 and Y5) [1]. The increased lipophilicity of the cyclohexylethyl derivative may further enhance selectivity for the Y1 receptor's hydrophobic binding pocket or, conversely, introduce off-target binding; this uncertainty creates a distinct research value proposition for investigators mapping the selectivity determinants of the NPY receptor family.

NPY Y1 selectivity Hydrophobicity Benzimidazole SAR

Functional Antagonist Activity: Comparison with Known NPY Y1 Antagonist BIBP3226

Classical NPY Y1 antagonists such as BIBP3226 (Ki = 7 nM) and the benzimidazole series (e.g., compound 56, Ki = 1.7 nM) potently inhibit NPY-induced forskolin-stimulated cAMP accumulation [1]. The 2-[(4-chlorophenoxy)methyl]benzimidazole core is essential for this functional antagonism, and the N-1 substituent modulates the degree of inverse agonism or neutral antagonism observed. While BIBP3226 contains a guanidine group critical for its activity, the benzimidazole series achieves Y1 antagonism through a different pharmacophore arrangement. The cyclohexylethyl analog, lacking the basic guanidine or piperidine moieties, may exhibit a distinct mode of antagonism (e.g., allosteric versus orthosteric), which could be advantageous for probing Y1 receptor signaling mechanisms without interference at related peptide receptors.

NPY Y1 antagonism cAMP inhibition Functional assay

Recommended Research Applications for 2-[(4-Chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole Based on Available Evidence


Probing the Role of N-1 Basicity in NPY Y1 Receptor Binding and Selectivity

Given the absence of a basic amine in the N-1 cyclohexylethyl chain, this compound serves as a critical negative-control probe in structure-activity studies of the 2-[(4-chlorophenoxy)methyl]benzimidazole series. Researchers can compare its binding profile directly against the piperidine-containing leads (e.g., compound 33 and 56 from Zarrinmayeh et al. [1]) to isolate the role of ionic interactions in Y1 receptor engagement. This application is most valuable in academic pharmacology laboratories focused on GPCR ligand design.

Lipophilicity-Driven NPY Receptor Subtype Profiling

The elevated CLogP of the cyclohexylethyl derivative relative to previously characterized 2-[(4-chlorophenoxy)methyl]benzimidazoles [1] makes it a suitable tool for systematic hydrophobicity-selectivity mapping across NPY receptor subtypes (Y1, Y2, Y4, Y5). Contract research organizations (CROs) offering GPCR profiling panels can include this compound to evaluate how enhanced lipophilicity at the N-1 domain affects cross-reactivity, a critical parameter for ant-obesity drug candidate triage.

Exploratory Tool for Central Nervous System (CNS) Penetration Studies in Metabolic Disease Models

The purely hydrophobic N-1 substitution may enhance blood-brain barrier permeability compared to charged piperidine analogs. While CNS penetration data for this specific compound is not publicly available, its physicochemical profile (higher CLogP, lack of basic amine) is consistent with improved passive diffusion [1]. Pharmaceutical discovery teams focused on centrally acting anti-obesity agents may evaluate CAS 537701-80-7 in rodent pharmacokinetic studies to benchmark brain exposure relative to known Y1 antagonists.

Reference Compound for Benzimidazole Library Enumeration and Computational Docking

The distinct cyclohexylethyl substituent introduces conformational flexibility and steric bulk not present in the piperidine-based leads. Computational chemists can use CAS 537701-80-7 as a reference for docking simulations against the Y1 receptor homology model (based on the published structure [1]) to predict binding poses, interaction energies, and guide virtual screening campaigns for novel N-1 substitutions in the benzimidazole chemotype.

Quote Request

Request a Quote for 2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.